molecular formula C15H19ClN2O4S2 B14664664 S-2-((3-(8-Chloro-4-methyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate CAS No. 41287-25-6

S-2-((3-(8-Chloro-4-methyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate

Cat. No.: B14664664
CAS No.: 41287-25-6
M. Wt: 390.9 g/mol
InChI Key: PEIGKKFXAGEKFV-UHFFFAOYSA-N
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Description

S-2-((3-(8-Chloro-4-methyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate is a complex organic compound that features a quinoline moiety, a thiosulfate group, and a propylamine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-2-((3-(8-Chloro-4-methyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate typically involves multiple steps. One common approach starts with the preparation of 8-chloro-4-methyl-2-quinoline, which is then reacted with 3-chloropropylamine to form the intermediate 3-(8-chloro-4-methyl-2-quinolyloxy)propylamine. This intermediate is subsequently reacted with ethylene thiosulfate under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the reaction conditions to maximize yield and purity. This can include the use of specific solvents, catalysts, and temperature control to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

S-2-((3-(8-Chloro-4-methyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate can undergo various chemical reactions, including:

    Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.

    Reduction: The quinoline moiety can be reduced under specific conditions.

    Substitution: The chlorine atom in the quinoline ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiosulfate group can yield sulfonate derivatives, while substitution reactions can introduce various functional groups into the quinoline ring.

Scientific Research Applications

S-2-((3-(8-Chloro-4-methyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of S-2-((3-(8-Chloro-4-methyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, potentially disrupting cellular processes. The thiosulfate group can interact with thiol-containing enzymes, leading to inhibition of their activity. These interactions can result in various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    8-Chloro-4-methylquinoline: Shares the quinoline core but lacks the propylamine and thiosulfate groups.

    3-(8-Chloro-4-methyl-2-quinolyloxy)propylamine: An intermediate in the synthesis of the target compound.

    Ethylene thiosulfate: Contains the thiosulfate group but lacks the quinoline and propylamine moieties.

Uniqueness

S-2-((3-(8-Chloro-4-methyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate is unique due to its combination of a quinoline moiety, a propylamine linkage, and a thiosulfate group. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or similar compounds.

Properties

CAS No.

41287-25-6

Molecular Formula

C15H19ClN2O4S2

Molecular Weight

390.9 g/mol

IUPAC Name

8-chloro-4-methyl-2-[3-(2-sulfosulfanylethylamino)propoxy]quinoline

InChI

InChI=1S/C15H19ClN2O4S2/c1-11-10-14(18-15-12(11)4-2-5-13(15)16)22-8-3-6-17-7-9-23-24(19,20)21/h2,4-5,10,17H,3,6-9H2,1H3,(H,19,20,21)

InChI Key

PEIGKKFXAGEKFV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=CC=C2Cl)OCCCNCCSS(=O)(=O)O

Origin of Product

United States

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